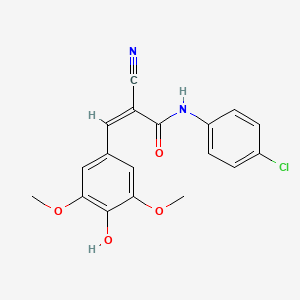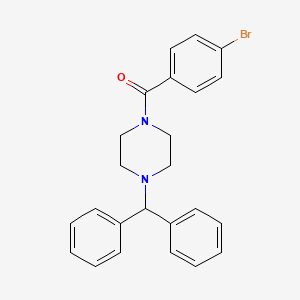![molecular formula C20H20FN5O B6063170 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide](/img/structure/B6063170.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline ring fused with a quinoline moiety, along with a dimethylamino group and a carboxamide functional group. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine precursor with dimethylamine.
Formation of the Quinoline Moiety: This can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Quinazoline and Quinoline Rings: This step may involve palladium-catalyzed cross-coupling reactions.
Introduction of the Carboxamide Group: This can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline and quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline and quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline and quinoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline and quinoline derivatives.
Substitution: Substituted quinazoline and quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-quinoline-2-carboxamide: Lacks the fluorine atom, which may result in different reactivity and biological activity.
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-chloroquinoline-2-carboxamide: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and material science applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-26(2)20-22-11-13-15(7-4-8-16(13)25-20)24-19(27)17-10-9-12-5-3-6-14(21)18(12)23-17/h3,5-6,9-11,15H,4,7-8H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMBZFQDONKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)
![3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B6063111.png)
![N-(4-ACETYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B6063125.png)
![ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6063130.png)
![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)

![1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6063164.png)
![N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B6063178.png)
![1-[2-(4-ETHYLANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6063188.png)
![(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide](/img/structure/B6063199.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
